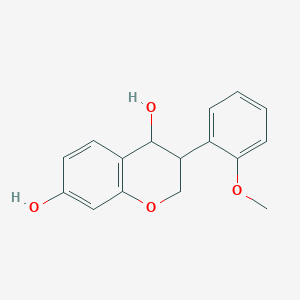

3-(2-Methoxyphenyl)chromane-4,7-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Methoxyphenyl)chromane-4,7-diol is a chemical compound belonging to the class of chromanes, which are derivatives of chroman. This compound is characterized by the presence of a methoxy group attached to the phenyl ring and two hydroxyl groups at positions 4 and 7 of the chromane structure. Chromanes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)chromane-4,7-diol can be achieved through several synthetic routes. One common method involves the use of a domino Michael/hemiacetalization reaction. This reaction typically involves the use of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by oxidation and dehydroxylation steps . The reaction conditions often include the use of organocatalysts, such as cinchona alkaloid derivatives and amino acids, to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability and cost-effectiveness of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Methoxyphenyl)chromane-4,7-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in different applications.

Aplicaciones Científicas De Investigación

Pharmacological Properties

3-(2-Methoxyphenyl)chromane-4,7-diol has been investigated for several pharmacological activities:

- Antioxidant Activity : The compound's structure suggests it may possess antioxidant properties, which are crucial in combating oxidative stress and related diseases. Studies have shown that flavonoids and their derivatives can scavenge free radicals effectively .

- Anti-cancer Activity : Research indicates that derivatives of chromanes can induce apoptosis in cancer cells. For instance, certain analogs have demonstrated cytotoxic effects against human cervical cancer cells, highlighting their potential as anti-cancer agents .

- Antimicrobial Activity : The compound has been noted for its antibacterial properties. Structure-activity relationship (SAR) studies suggest that hydroxyl groups at specific positions enhance antibacterial efficacy against pathogens like Mycobacterium tuberculosis .

Synthesis Pathways

The synthesis of this compound typically involves several chemical reactions:

- Starting Materials : The synthesis often begins with readily available phenolic compounds and chroman derivatives.

- Key Reactions : Common synthetic methods include condensation reactions and cyclization processes that form the chromane backbone while introducing substituents at the 2-position .

Table 1: Synthesis Overview

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Condensation | Phenolic compound + Aldehyde | 70-90 |

| 2 | Cyclization | Acid catalyst | 80-95 |

| 3 | Hydroxylation | Hydroxylating agents | Variable |

Case Studies

Several studies have documented the applications of this compound:

- Study on Anticancer Properties : A study published in Molecular Pharmacology reported that a derivative of this compound induced significant apoptosis in cervical cancer cell lines. The mechanism was linked to the activation of caspases and downregulation of anti-apoptotic proteins .

- Antimicrobial Efficacy : Research conducted on various chromane derivatives showed promising results against antibiotic-resistant bacterial strains. The minimum inhibitory concentrations (MIC) were significantly lower than those of traditional antibiotics, suggesting a novel therapeutic avenue for treating infections .

Conclusion and Future Directions

The compound this compound holds significant promise in various fields of medicinal chemistry due to its diverse biological activities. Ongoing research is essential to fully elucidate its mechanisms of action and to optimize its pharmacological properties for clinical applications.

Future studies should focus on:

- Expanding SAR studies to identify more potent derivatives.

- Conducting clinical trials to evaluate safety and efficacy in humans.

- Exploring combination therapies with existing drugs to enhance therapeutic outcomes.

The insights gained from these investigations could pave the way for new treatments in oncology and infectious diseases.

Mecanismo De Acción

The mechanism of action of 3-(2-Methoxyphenyl)chromane-4,7-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby providing antioxidant benefits .

Comparación Con Compuestos Similares

Similar Compounds

Chroman-4-one: A structurally related compound with a similar chromane backbone but differing in the presence of a carbonyl group instead of hydroxyl groups.

Hesperetin: A flavonoid with a similar phenylchromane structure but with different functional groups attached to the phenyl ring.

Uniqueness

3-(2-Methoxyphenyl)chromane-4,7-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxyl groups allows for diverse chemical reactivity and potential therapeutic applications.

Actividad Biológica

3-(2-Methoxyphenyl)chromane-4,7-diol is a chromane derivative characterized by a methoxy group on the phenyl ring and hydroxyl groups at the 4 and 7 positions of the chromane structure. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

It features:

- A methoxy group (-OCH₃) at the para position of the phenyl ring.

- Hydroxyl groups (-OH) at the 4 and 7 positions of the chromane backbone.

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : The hydroxyl groups in the structure can donate hydrogen atoms to free radicals, thus neutralizing oxidative stress.

- Anti-inflammatory Effects : It may inhibit pathways involved in inflammation, such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in neutrophil activation and migration .

- Anticancer Potential : Preliminary studies have indicated that this compound could induce apoptosis in cancer cells by modulating key signaling pathways .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activities. These compounds can scavenge free radicals and reduce oxidative damage in cellular systems. The presence of multiple hydroxyl groups enhances their ability to act as electron donors.

Anti-inflammatory Effects

Studies have shown that derivatives of chromanes can suppress inflammatory responses. For instance, compounds demonstrating similar structural characteristics have been found to inhibit neutrophil superoxide production and migration, which are key components of inflammatory responses .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. For example:

- Cytotoxicity Assays : In vitro studies have demonstrated that related compounds can exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values for some derivatives were reported as low as 8.4 mg/mL against MDA-MB-231 cells .

- Mechanisms of Action : The compound may induce apoptosis through the activation of caspases or by inhibiting cell cycle progression .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Methoxy group on phenyl; two hydroxyl groups | Antioxidant, anti-inflammatory, anticancer |

| Chroman-4-one | Carbonyl group instead of hydroxyls | Moderate antibacterial activity |

| Hesperetin | Flavonoid with different functional groups | Antioxidant and anti-inflammatory |

Case Studies and Research Findings

- Study on Neutrophil Activation : A study investigated the effects of similar chroman derivatives on neutrophils activated by fMLP (N-formylmethionine-leucyl-phenylalanine). Results showed that these compounds inhibited PI3K activation and reduced superoxide production .

- Cytotoxicity Testing : Research involving various cancer cell lines indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 8.4 mg/mL to higher concentrations depending on the specific cell line tested .

- Synthesis and Structure-Activity Relationship (SAR) : Studies focused on synthesizing new derivatives revealed that modifications at specific positions on the chromane structure could enhance biological activity. For example, introducing hydrophobic substituents improved antibacterial properties against Gram-positive bacteria .

Propiedades

IUPAC Name |

3-(2-methoxyphenyl)-3,4-dihydro-2H-chromene-4,7-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-19-14-5-3-2-4-11(14)13-9-20-15-8-10(17)6-7-12(15)16(13)18/h2-8,13,16-18H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADJEKOGUFAOLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2COC3=C(C2O)C=CC(=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.